2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole
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Overview
Description
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-ethenylphenylmethanol with 4-bromophenyl-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted phenyl oxazole derivatives.
Scientific Research Applications
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar structural features.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the ethenyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93679-43-7 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[4-[(3-ethenylphenyl)methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-2-14-4-3-5-15(12-14)13-21-17-8-6-16(7-9-17)18-19-10-11-20-18/h2-9,12H,1,10-11,13H2 |
InChI Key |
WFHITXUPGMRPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
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